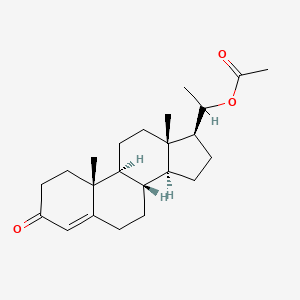

20-Dihydroprogesteronacetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives from 1,2-dehydroprogesterone, leading to compounds like 20-alpha-dihydrodydrogesterone, demonstrates the chemical versatility of progesterone derivatives. Such synthetic pathways involve reactions that preserve specific structural features while introducing new functional groups, enhancing the compound's biological activity or pharmacological profile (De, Seth, & Bhaduri, 1991).

Molecular Structure Analysis

The molecular structure of 20-Dihydroprogesterone Acetate, closely related to progesterone, plays a crucial role in its biological function. The presence of an acetate group influences its interaction with biological molecules, modifying its activity compared to progesterone. The structural specificity is key to its conversion and metabolism within human and animal bodies, highlighting the importance of molecular structure in determining biological outcomes.

Chemical Reactions and Properties

20-Dihydroprogesterone Acetate undergoes various chemical reactions, highlighting its reactivity and the potential for forming diverse derivatives. For instance, the reaction involving 1,2-dehydroprogesterone showcases the regioselective synthesis of pregnane derivatives, indicating a broad scope for chemical modifications and the production of compounds with potential biological activities (De, Seth, & Bhaduri, 1991).

Wissenschaftliche Forschungsanwendungen

Biotechnologische Produktion

20-Dihydroprogesteronacetat, auch bekannt als 20α-Dihydrodydrogesteron (20α-DHD), ist ein Metabolit des menschlichen Sexualhormons Progesteron {svg_1}. Es spielt eine wichtige und komplexe Rolle in einer Reihe physiologischer Prozesse {svg_2}. Zur Progesteronersatztherapie wird häufig das synthetische Gestagen Dydrogesteron eingesetzt {svg_3}. Im Körper wird dieses Medikament zu 20α-DHD metabolisiert, das ebenfalls ausgeprägte pharmakologische Wirkungen zeigt und daher selbst als therapeutisches Mittel wirken könnte {svg_4}. Ein effizientes biotechnologisches Produktionsverfahren für 20α-DHD wurde beschrieben, das die stereo- und regioselektive Reduktion von Dydrogesteron in einem Ganzzell-Biotransformationsverfahren verwendet {svg_5}.

Behandlung von Progesteronmangel

Ein Progesteronmangel ist mit Menstruationsstörungen und Unfruchtbarkeit sowie Frühgeburt und Fehlgeburt verbunden {svg_6}. 20α-DHD, ein Metabolit von Progesteron, kann in der Progesteronersatztherapie eingesetzt werden {svg_7}.

Pharmakologische Wirkungen

20α-DHD zeigt ausgeprägte pharmakologische Wirkungen und könnte selbst als therapeutisches Mittel wirken {svg_8}. Es ist ein natürlich vorkommendes, endogenes Gestagen {svg_9}. Es ist ein Metabolit von Progesteron, der von den 20α-Hydroxysteroid-Dehydrogenasen (20α-HSDs) AKR1C1, AKR1C2 und AKR1C3 sowie der 17β-Hydroxysteroid-Dehydrogenase (17β-HSD) HSD17B1 gebildet wird {svg_10}.

Neuro- und Immunprotektive Aktivitäten

In den letzten Jahrzehnten wurden verschiedene neuartige Wirkungen dieses interessanten Steroids dokumentiert, von denen seine neuro- und immunprotektiven Aktivitäten am häufigsten diskutiert werden {svg_11}.

Behandlung gynäkologischer Pathologien

Die Behandlung mit Gestagenen wurde traditionell und überwiegend zur Aufrechterhaltung der Schwangerschaft, zur Vorbeugung von Frühgeburten, verschiedenen gynäkologischen Pathologien und zur Minderung der negativen Auswirkungen der Menopause eingesetzt {svg_12}.

Wirkmechanismus

Target of Action

20-Dihydroprogesterone Acetate, also known as 20α-Dihydroprogesterone (20α-DHP) or 20α-hydroxyprogesterone (20α-OHP), is a naturally occurring, endogenous progestogen . It primarily targets the progesterone receptors in the uterus .

Mode of Action

20α-DHP is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It can be transformed back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . It acts directly on the uterus, producing a complete secretory endometrium in an estrogen-primed uterus .

Biochemical Pathways

20α-DHP is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It can be transformed back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . This transformation process is part of the steroid hormone biosynthesis pathway.

Pharmacokinetics

20α-DHP is formed from progesterone in the liver and in target tissues such as the endometrium . It is more slowly eliminated than progesterone . A single 200-mg oral dose of micronized progesterone has been found to result in peak levels of 20α-DHP of around 1 ng/mL after 2 hours . In another study, peak levels of 20α-DHP were around 10 ng/mL during therapy with 300 mg/day oral micronized progesterone .

Result of Action

20α-DHP has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone, with about one-fifth of the relative progestogenic activity . It has also been found to act as an aromatase inhibitor and to inhibit the production of estrogen in breast tissue in vitro .

Action Environment

The action of 20α-DHP can be influenced by various environmental factors. For instance, in a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20α-DHD production rate of 190 μM day −1 was determined for a total biotransformation time of 136 h . This suggests that the production and action of 20α-DHP can be optimized under controlled environmental conditions.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

20-Dihydroprogesterone Acetate is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It interacts with these enzymes to exert its biochemical effects .

Cellular Effects

20-Dihydroprogesterone Acetate influences cell function by interacting with various biomolecules. It has been found to be selectively taken up into and retained in target tissues such as the uterus, brain, and skeletal muscle . It also has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone .

Molecular Mechanism

The molecular mechanism of 20-Dihydroprogesterone Acetate involves its transformation back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . It also acts as an aromatase inhibitor and inhibits the production of estrogen in breast tissue in vitro .

Temporal Effects in Laboratory Settings

In a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20α-DHP production rate was determined for a total biotransformation time of 136 hours . This indicates the stability and long-term effects of 20-Dihydroprogesterone Acetate on cellular function in laboratory settings .

Metabolic Pathways

20-Dihydroprogesterone Acetate is involved in the metabolic pathway of progesterone, being formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 .

Transport and Distribution

20-Dihydroprogesterone Acetate is transported and distributed within cells and tissues through its interactions with various enzymes. It is formed from progesterone in the liver and in target tissues such as the endometrium .

Subcellular Localization

The subcellular localization of 20-Dihydroprogesterone Acetate is not explicitly stated in the available literature. Given its formation from progesterone in the liver and in target tissues such as the endometrium, it can be inferred that it may be localized in these areas .

Eigenschaften

IUPAC Name |

1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3/t14?,18-,19+,20-,21-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCKOQHPOYLYPE-KVCHOTMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)